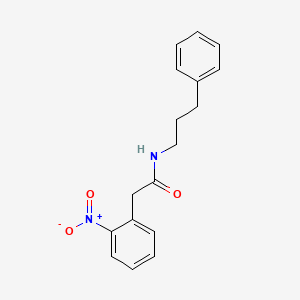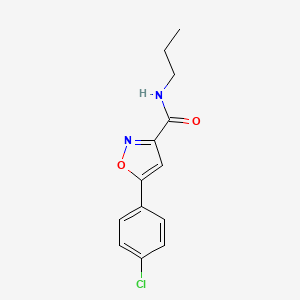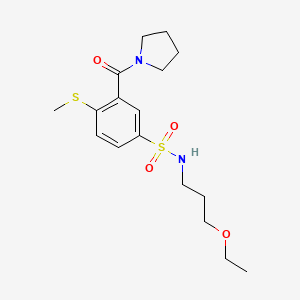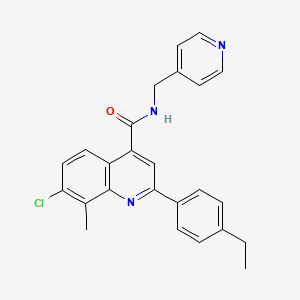
2-(2-nitrophenyl)-N-(3-phenylpropyl)acetamide
Overview
Description
2-(2-nitrophenyl)-N-(3-phenylpropyl)acetamide, also known as NPPA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of organic compounds known as nitrobenzenes, which are widely used in the synthesis of various chemicals and pharmaceuticals.
Scientific Research Applications
2-(2-nitrophenyl)-N-(3-phenylpropyl)acetamide has been extensively studied for its potential applications in scientific research. One of the most significant applications of 2-(2-nitrophenyl)-N-(3-phenylpropyl)acetamide is in the field of cancer research. Studies have shown that 2-(2-nitrophenyl)-N-(3-phenylpropyl)acetamide can inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer. Additionally, 2-(2-nitrophenyl)-N-(3-phenylpropyl)acetamide has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Mechanism of Action
The exact mechanism of action of 2-(2-nitrophenyl)-N-(3-phenylpropyl)acetamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, 2-(2-nitrophenyl)-N-(3-phenylpropyl)acetamide has been found to induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
2-(2-nitrophenyl)-N-(3-phenylpropyl)acetamide has been found to have various biochemical and physiological effects. Studies have shown that 2-(2-nitrophenyl)-N-(3-phenylpropyl)acetamide can inhibit the activity of certain enzymes, such as tyrosine kinase, which are involved in the growth and proliferation of cancer cells. Additionally, 2-(2-nitrophenyl)-N-(3-phenylpropyl)acetamide has been found to induce apoptosis in cancer cells, leading to their destruction. 2-(2-nitrophenyl)-N-(3-phenylpropyl)acetamide has also been found to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(2-nitrophenyl)-N-(3-phenylpropyl)acetamide in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. Additionally, 2-(2-nitrophenyl)-N-(3-phenylpropyl)acetamide has been found to have low toxicity, making it a potential candidate for the development of new cancer therapies. However, one of the limitations of using 2-(2-nitrophenyl)-N-(3-phenylpropyl)acetamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
Future Directions
There are several future directions for the study of 2-(2-nitrophenyl)-N-(3-phenylpropyl)acetamide. One potential direction is the development of new cancer therapies based on 2-(2-nitrophenyl)-N-(3-phenylpropyl)acetamide. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-nitrophenyl)-N-(3-phenylpropyl)acetamide and its potential applications in the treatment of various inflammatory diseases. Finally, the synthesis of new derivatives of 2-(2-nitrophenyl)-N-(3-phenylpropyl)acetamide may lead to the development of even more potent and selective cancer therapies.
Conclusion:
In conclusion, 2-(2-nitrophenyl)-N-(3-phenylpropyl)acetamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. Its ability to selectively target cancer cells while leaving healthy cells unharmed, low toxicity, and anti-inflammatory and antioxidant properties make it a potential candidate for the development of new cancer therapies. Further studies are needed to fully understand the mechanism of action of 2-(2-nitrophenyl)-N-(3-phenylpropyl)acetamide and its potential applications in the treatment of various inflammatory diseases.
properties
IUPAC Name |
2-(2-nitrophenyl)-N-(3-phenylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c20-17(13-15-10-4-5-11-16(15)19(21)22)18-12-6-9-14-7-2-1-3-8-14/h1-5,7-8,10-11H,6,9,12-13H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKASKSNJKWDMLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)CC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196587 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(2-nitrophenyl)-N-(3-phenylpropyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-({[3-(acetylamino)phenyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide](/img/structure/B4776215.png)
![3-({[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4776217.png)


![4-chloro-3-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4776251.png)
![N-[3-(4-morpholinyl)propyl]-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4776252.png)
![N-[3-(diethylamino)propyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B4776262.png)
![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-({[2-(2-thienylacetyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4776265.png)
![4-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-2-(2-methylphenyl)-1,3-thiazole](/img/structure/B4776273.png)


![3-(1H-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]-1-adamantanecarboxamide](/img/structure/B4776291.png)
![N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]-2-phenoxyacetamide](/img/structure/B4776305.png)